1-methylazocan-2-one
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Overview
Description
Preparation Methods
1-methylazocan-2-one is synthesized through the reaction of lactam and dimethyl sulfate. The process involves dissolving caprolactam in benzene, heating it to reflux, and adding dimethyl sulfate dropwise under stirring. The mixture is then refluxed for 16 hours, cooled, and washed with a 50% potassium carbonate solution. The organic layer is separated, dried with anhydrous calcium chloride, and the benzene is distilled off under normal pressure. The final product, N-Methylcaprolactam, is collected by decompression distillation .
Chemical Reactions Analysis
1-methylazocan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride
Scientific Research Applications
1-methylazocan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used as a solvent and intermediate in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-methylazocan-2-one involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
1-methylazocan-2-one is similar to other lactam compounds such as:
N-Methyl-2-piperidone: Another lactam used as a solvent and intermediate in organic synthesis.
ε-Caprolactam: A precursor in the production of nylon-6.
N-Methyl-4-piperidone: Used in the synthesis of pharmaceuticals and agrochemicals
Properties
CAS No. |
1889-08-3 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-methylazocan-2-one |
InChI |
InChI=1S/C8H15NO/c1-9-7-5-3-2-4-6-8(9)10/h2-7H2,1H3 |
InChI Key |
IJRHFDHZRCNEJZ-UHFFFAOYSA-N |
SMILES |
CN1CCCCCCC1=O |
Canonical SMILES |
CN1CCCCCCC1=O |
1889-08-3 | |
Synonyms |
1-methylazocan-2-one |
Origin of Product |
United States |
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